molecular formula C11H17NO3 B2494811 Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate CAS No. 2241130-93-6

Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate

Cat. No. B2494811
CAS RN: 2241130-93-6
M. Wt: 211.261
InChI Key: OQTGUCZHZHVWJU-UHFFFAOYSA-N
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Description

“Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate” is a chemical compound with the CAS Number: 2241130-93-6 . It has a molecular weight of 211.26 . The IUPAC name for this compound is “methyl 8-methoxy-7-azaspiro [3.5]non-8-ene-5-carboxylate” and its Inchi Code is 1S/C11H17NO3/c1-14-9-6-11 (4-3-5-11)8 (7-12-9)10 (13)15-2/h6,8,12H,3-5,7H2,1-2H3 .


Molecular Structure Analysis

The molecular formula of “Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate” is C11H17NO3 . The structure includes a spirocyclic system, which is a molecule containing two rings of which one atom is common, in this case, the nitrogen atom .


Physical And Chemical Properties Analysis

“Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

methyl 6-methoxy-7-azaspiro[3.5]non-6-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-9-6-11(4-3-5-11)8(7-12-9)10(13)15-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTGUCZHZHVWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCC(C2(C1)CCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate

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